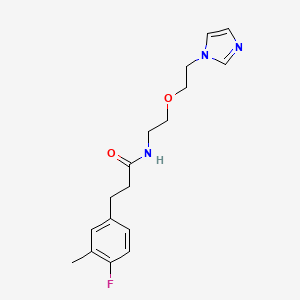
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide, also known as Fimepinostat, is a novel histone deacetylase (HDAC) inhibitor that has shown promising results in preclinical studies.
Mécanisme D'action
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide exerts its pharmacological effects by inhibiting the activity of HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, this compound promotes the acetylation of histone proteins, resulting in the activation of gene expression. This leads to the upregulation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. In neurodegenerative disorders, this compound promotes the expression of neurotrophic factors and reduces neuroinflammation. In inflammatory diseases, this compound suppresses the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide in lab experiments include its potent HDAC inhibitory activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity at high doses, and its lack of clinical data in humans.
Orientations Futures
There are several future directions for research on N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of this compound's potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, future research could focus on the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide involves the reaction of 3-(4-fluoro-3-methylphenyl)propanoic acid with ethyl 2-(2-(1H-imidazol-1-yl)ethoxy)acetate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then treated with 1M hydrochloric acid to obtain this compound as a white crystalline powder.
Applications De Recherche Scientifique
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, this compound has shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-14-12-15(2-4-16(14)18)3-5-17(22)20-7-10-23-11-9-21-8-6-19-13-21/h2,4,6,8,12-13H,3,5,7,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLXIENNZQGBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

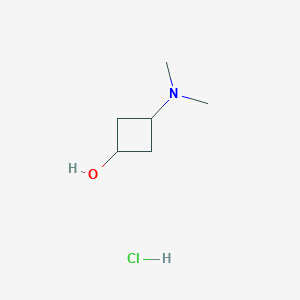
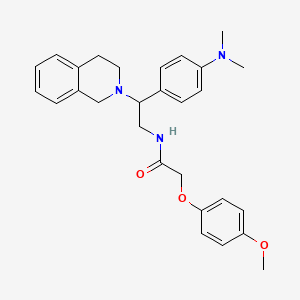

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)
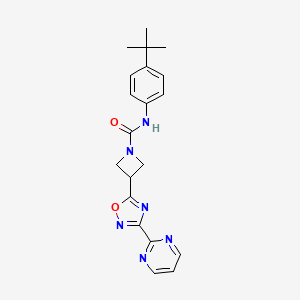
![Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester](/img/structure/B2624798.png)
![2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine](/img/structure/B2624799.png)
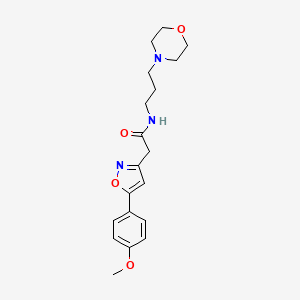
![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)
![(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624803.png)
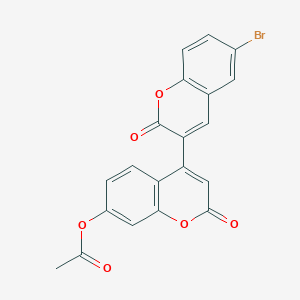


![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)